3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Description

Historical Context and Discovery

The development of nitrated pyrazoles emerged from early pioneering work in heterocyclic chemistry, with the first synthesis of 3-nitropyrazole reported by Habraken and co-authors in 1970, who dissolved N-nitropyrazole in anisole for 10 hours at 145 degrees Celsius. This foundational work established the rearrangement methodology that would become central to accessing C-nitrated pyrazole derivatives. The synthesis of 3-nitropyrazole was later refined through various approaches, including the work of Verbruggen and colleagues who developed a one-step cyclization from diazomethane and chloronitroethylene, though this method posed significant safety concerns due to the highly reactive starting materials.

The evolution toward more sophisticated pyrazole derivatives accelerated in the 2000s with advances in trifluoromethylation chemistry. The specific compound this compound emerged as part of broader efforts to combine the beneficial properties of nitro-substituted pyrazoles with trifluoromethyl-containing aromatic systems. Modern synthetic approaches to trifluoromethylated pyrazoles have been developed using nitrile imines and various coupling methodologies, reflecting the growing importance of fluorinated heterocycles in contemporary medicinal chemistry.

The current standard synthetic route involves a two-step process: nitration of pyrazole to obtain N-nitropyrazole, followed by rearrangement in organic solvents such as benzonitrile, which has become the preferred medium due to its efficiency compared to anisole or n-octanol. Contemporary methods have also explored green chemistry approaches, including the use of oxone as a nitration agent with water as solvent, offering advantages in terms of safety, economy, and environmental compatibility.

Structural Features and Functional Group Significance

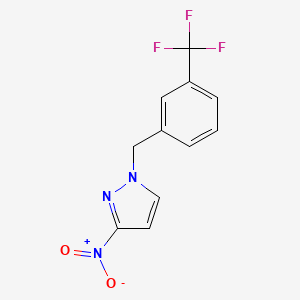

This compound possesses a molecular formula of C₁₁H₈F₃N₃O₂ with a molecular weight of 271.19 grams per mole. The compound's structure incorporates several key functional elements that contribute to its unique properties and reactivity profile. The pyrazole core provides a five-membered heterocyclic framework containing two nitrogen atoms, which serves as a versatile scaffold for further functionalization and biological activity.

The nitro group positioned at the 3-position of the pyrazole ring introduces significant electron-withdrawing character, affecting both the electronic distribution within the heterocycle and its reactivity toward nucleophilic and electrophilic processes. This substitution pattern is particularly important for biological activity, as nitro-substituted pyrazoles have demonstrated utility in pharmaceutical applications and as intermediates for accessing amino-substituted derivatives through reduction reactions.

The trifluoromethyl-benzyl substituent at the N-1 position represents a sophisticated structural element that combines the lipophilicity and metabolic stability associated with trifluoromethyl groups with the aromatic character of the benzyl moiety. The trifluoromethyl group, positioned at the meta-position of the benzyl ring, provides enhanced chemical stability and unique electronic properties that are highly valued in drug discovery and materials applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈F₃N₃O₂ | |

| Molecular Weight | 271.19 g/mol | |

| Chemical Abstracts Service Number | 1001510-37-7 | |

| MDL Number | MFCD02029256 | |

| SMILES Code | [O-]N+c1ccn(Cc2cccc(c2)C(F)(F)F)n1 |

The International Union of Pure and Applied Chemistry name for this compound is 3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole, reflecting the systematic nomenclature that accounts for the substituent positions and functional group priorities. The InChI identifier provides a standardized representation: InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-2-8(6-9)7-16-5-4-10(15-16)17(18)19/h1-6H,7H2.

Role in Modern Heterocyclic Chemistry Research

This compound occupies a significant position in contemporary heterocyclic chemistry research, serving as both a synthetic target and a building block for more complex molecular architectures. The compound exemplifies the modern trend toward incorporating multiple functional groups within heterocyclic frameworks to achieve enhanced properties for specific applications.

In medicinal chemistry research, trifluoromethylated pyrazoles have emerged as privileged scaffolds due to their ability to modulate biological activity through favorable pharmacokinetic properties. The trifluoromethyl group enhances metabolic stability and membrane permeability while the pyrazole core provides opportunities for hydrogen bonding interactions with biological targets. Recent studies have demonstrated that pyrazole derivatives containing trifluoromethyl substituents exhibit potent inhibitory activity against various enzymes, including lactate dehydrogenase, where the trifluoromethyl group contributes to binding affinity through specific interactions with the active site.

The synthetic utility of this compound extends to its role as a precursor for accessing more complex heterocyclic systems. The nitro functionality can be readily reduced to provide the corresponding 3-amino derivative, which serves as a versatile intermediate for further transformations including cyclization reactions, acylation, and coupling processes. This transformation pathway has been exploited in the synthesis of pharmaceutical targets and biologically active compounds.

Contemporary research has also focused on developing efficient synthetic methodologies for accessing trifluoromethylated pyrazoles through novel cycloaddition strategies. One-pot protocols using nitrile imines and mercaptoacetaldehyde have been developed to provide direct access to 1-aryl-3-trifluoromethylpyrazoles, demonstrating the ongoing innovation in heterocyclic synthesis. These methods feature mild reaction conditions, scalability, and broad functional group tolerance, making them valuable tools for library synthesis and lead optimization efforts.

The compound's significance in materials science research stems from the unique electronic properties imparted by the combination of nitro and trifluoromethyl functionalities. These electron-withdrawing groups influence the frontier molecular orbital energies and polarizability of the molecule, potentially leading to applications in organic electronics, nonlinear optical materials, and advanced polymer systems.

Properties

IUPAC Name |

3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-2-8(6-9)7-16-5-4-10(15-16)17(18)19/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQVBMMYAASCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide.

Introduction of the Nitro Group: The nitro group can be introduced through nitration of the pyrazole ring. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.

Attachment of the Trifluoromethyl-benzyl Group: The trifluoromethyl-benzyl group can be attached to the pyrazole ring through a nucleophilic substitution reaction. This involves the reaction of the pyrazole with a trifluoromethyl-benzyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step to improve safety and efficiency, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl-benzyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Potassium carbonate, trifluoromethyl-benzyl halide.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: 3-Amino-1-(3-trifluoromethyl-benzyl)-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

Adenosine Receptor Modulation

One of the primary applications of 3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is in the modulation of adenosine receptors. Research has shown that derivatives of this compound can exhibit high affinity and selectivity for human adenosine receptors, particularly the A3 subtype. For instance, a study indicated that certain synthesized compounds containing this moiety displayed nanomolar affinity for the A3 receptor, suggesting potential use in treating conditions like cancer and inflammation due to the receptor's role in various physiological processes .

Antiviral Activity

Inhibition of Measles Virus

The compound has also been investigated for its antiviral properties. Specifically, it has been noted for its ability to inhibit the RNA-dependent RNA polymerase complex of the measles virus. A related pyrazole derivative demonstrated significant antiviral activity at low concentrations (EC50 = 250 nM), indicating that modifications to the pyrazole structure can enhance efficacy against viral pathogens . This suggests a promising avenue for developing antiviral therapeutics targeting RNA viruses.

Antibacterial Properties

Antimicrobial Activity

Research into the antibacterial properties of pyrazole derivatives has revealed that compounds similar to this compound exhibit activity against various bacterial strains. For example, a study reported that certain pyrazole derivatives showed effective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating their potential as novel antibacterial agents . The presence of specific functional groups, such as nitro and trifluoromethyl groups, appears to enhance their antimicrobial efficacy.

Structure-Activity Relationship Studies

Optimization of Biological Activity

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Studies have indicated that modifications to the pyrazole ring and substituents can significantly influence their pharmacological profiles. For instance, changing substituents on the benzyl moiety or altering the nitro group can lead to variations in receptor affinity and selectivity . This knowledge is essential for designing more effective compounds with targeted therapeutic effects.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

3-Nitro-1-benzyl-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.

3-Nitro-1-(4-trifluoromethyl-benzyl)-1H-pyrazole: Similar structure but with the trifluoromethyl group at a different position on the benzyl ring.

3-Nitro-1-(3-fluoromethyl-benzyl)-1H-pyrazole: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole makes it unique compared to other similar compounds. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound for various scientific research applications.

Biological Activity

3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the nitro and trifluoromethyl groups enhances its pharmacological potential, making it a candidate for various therapeutic applications.

The compound features a pyrazole ring, which is known for its ability to engage in multiple chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group.

- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution, leading to various derivatives.

Biological Activities

Research indicates that derivatives of pyrazoles, including this compound, exhibit a wide range of biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:

- In vitro studies demonstrated that compounds similar to this compound can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at concentrations as low as 1.0 μM .

- Mechanisms of action include inhibition of tubulin polymerization and alkylation of DNA, which are critical pathways in cancer cell survival .

Antimicrobial Activity

The compound has shown promising antimicrobial properties:

- In vitro tests against bacterial strains like E. coli and Bacillus subtilis indicated effective inhibition comparable to standard antibiotics .

- Pyrazole derivatives have also been evaluated for their activity against tuberculosis, with some compounds exhibiting significant efficacy against Mycobacterium tuberculosis .

Anti-inflammatory Activity

Inflammation is another area where this compound shows potential:

- Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some achieving up to 85% inhibition at specific concentrations .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Cellular Interaction : The trifluoromethyl group enhances lipophilicity and metabolic stability, affecting the compound's pharmacokinetics and bioavailability .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

Q & A

Basic: How can researchers optimize the synthesis yield of 3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole derivatives?

Answer:

Optimization involves selecting catalysts, solvents, and reaction times. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/H₂O (1:1) at 50°C for 16 hours achieves ~61% yield for structurally similar triazole-pyrazole hybrids . Key factors:

- Catalyst system : Copper sulfate/sodium ascorbate enhances regioselectivity.

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) improves purity.

- Precursor design : Triazenylpyrazole precursors reduce side reactions.

Basic: What analytical techniques are critical for characterizing structural purity of this compound?

Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., trifluoromethyl at C3 and nitro at C5). For derivatives, aryl protons appear at δ 7.2–8.1 ppm .

- ESI-MS : Detects molecular ions (e.g., [M+H]+ at m/z 518.2 for compound 6 ) .

- IR spectroscopy : Nitro groups show strong absorption near 1520 cm⁻¹; trifluoromethyl peaks appear at 1120–1170 cm⁻¹ .

Advanced: Why does this compound exhibit selectivity for hA3 adenosine receptors (hA3AR)?

Answer:

Molecular docking reveals the 3-trifluoromethyl-benzyl group occupies an accessory pocket in hA3AR formed by unconserved residues (e.g., Leu90, Ile149). This pocket is absent in hA2A/B subtypes. Electrostatic/hydrophobic maps show favorable interactions with Leu246 (hydrophobic) and His95 (π-stacking) . Selectivity ratios exceed 90-fold (hA3AR Ki = 11 nM vs. >1 µM for other subtypes) .

Advanced: How to resolve discrepancies between computational binding predictions and experimental affinity data?

Answer:

- Binding mode validation : Compare docking poses (e.g., "Mode A" vs. "Mode B" in S4 Fig ) with mutagenesis (e.g., Ala substitution of Leu246).

- MD simulations : Assess stability of predicted interactions over 100 ns trajectories.

- Free energy calculations : Use MM/GBSA to rank binding affinities .

Basic: What methods are used to assess biological activity against adenosine receptors?

Answer:

- Radioligand binding assays : Compete with [³H]PSB-601 (hA3AR) or [³H]NECA (hA2AR) in HEK293 membranes.

- cAMP inhibition : Measure via ELISA in cells expressing hA3AR (IC₅₀ values correlate with Ki) .

- Selectivity panels : Test against all four AR subtypes (A1, A2A, A2B, A3) to confirm specificity .

Advanced: How does the nitro group influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : Nitro groups reduce logP (measured ~2.1 vs. ~3.5 for non-nitro analogs), improving solubility.

- Metabolic stability : Nitro-reductase susceptibility may shorten half-life; mitigate via deuterium exchange at reactive sites.

- Electron-withdrawing effects : Enhance hydrogen bonding with Thr94 in hA3AR .

Advanced: What strategies improve selectivity in SAR studies of pyrazole derivatives?

Answer:

- Substituent positioning : 3-Trifluoromethyl-benzyl at N1 enhances hA3AR affinity, while 5-nitro groups reduce off-target binding .

- Scaffold hopping : Replace pyrazole with triazolopyrimidine to exploit deeper pocket penetration (e.g., compound 6 in ).

- Hybridization : Conjugation with xanthine cores (e.g., CVT-6975) balances potency and selectivity .

Advanced: How to address contradictory binding modes predicted by molecular docking?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.